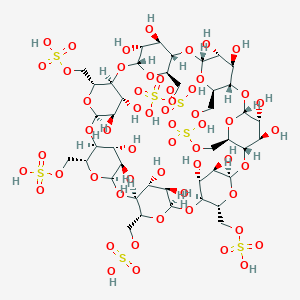

beta-Cyclodextrin sulfate

Description

Properties

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDAIKYFLAHSD-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O56S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1695.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-Cyclodextrin, sulfated sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120825-98-1, 37191-69-8 | |

| Record name | beta-Cyclodextrin, heptakis(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Cyclodextrin, hydrogen sulfate, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of beta-Cyclodextrin Sulfate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of beta-Cyclodextrin sulfate (S-β-CD). The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Rationale for Sulfating beta-Cyclodextrin

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[1][2][3] This structure forms a truncated cone or torus with a hydrophobic inner cavity and a hydrophilic outer surface.[3][4] This unique topology allows β-CD to encapsulate hydrophobic "guest" molecules, forming inclusion complexes that can enhance the solubility, stability, and bioavailability of pharmaceuticals.[3][5]

However, the utility of native β-CD is often limited by its relatively low aqueous solubility (~1.85% w/v at 25°C)[6], which is attributed to strong intramolecular hydrogen bonding between the hydroxyl groups on its rim.[2] Chemical modification of these hydroxyl groups is a key strategy to overcome this limitation.

Sulfation, the process of introducing sulfate groups (-OSO₃⁻) onto the cyclodextrin backbone, is a highly effective modification. The introduction of these anionic groups dramatically increases water solubility and enhances the chiral recognition capabilities of the cyclodextrin.[4][7] The resulting beta-Cyclodextrin sulfate is a powerful tool in various applications, including as a chiral mobile phase additive in HPLC, a chiral selector in capillary electrophoresis, and a versatile excipient in drug delivery systems.[5][7][8]

The Chemistry of Synthesis: Sulfation Strategies

The synthesis of S-β-CD involves the reaction of the hydroxyl groups of β-CD with a suitable sulfating agent. The choice of agent and reaction conditions are critical as they dictate the reaction's efficiency, the resulting degree of substitution (DS), and the potential for side reactions like degradation of the cyclodextrin ring.[4][7] The reaction is typically performed in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), which can dissolve both the cyclodextrin and the sulfating agent.[2][7]

Key Sulfating Agents

Several reagents can be employed for the sulfation of β-CD. The selection involves a trade-off between reactivity, cost, and ease of handling.

| Sulfating Agent | Key Characteristics | Considerations |

| Sulfamic Acid (H₃NSO₃) | Cost-effective, stable, and relatively mild.[4][7] | Requires elevated temperatures (e.g., 70°C) and longer reaction times. The reaction is generally easier to control.[7] |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive, allowing for lower reaction temperatures.[7] | Very corrosive and reacts violently with water. The high reactivity can lead to charring and degradation if not strictly controlled at low temperatures (e.g., -10°C to -35°C).[7] |

| Sulfur Trioxide-Amine Complexes (e.g., SO₃·N(CH₃)₃) | Facile, single-step sulfation with good control.[8] | Can produce highly sulfated products with narrow heterogeneity. The amine complex moderates the extreme reactivity of free SO₃.[8] |

Mechanism of Sulfation

The fundamental reaction is an O-sulfonation, where a hydroxyl group on the β-CD acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfating agent. This results in the formation of a sulfate ester and the release of a leaving group (e.g., HCl from chlorosulfonic acid).

Caption: Simplified mechanism of O-sulfonation on a β-CD hydroxyl group.

The three available hydroxyl groups on each glucose unit (at the C-2, C-3, and C-6 positions) exhibit different reactivities. The primary C-6 hydroxyl is generally the most reactive and accessible, followed by the C-2 secondary hydroxyl. The C-3 hydroxyl is the most sterically hindered and least likely to be sulfated.[7][8] This regioselectivity is a key factor in the final structure of the S-β-CD.

Experimental Protocols for Synthesis

The following protocols are detailed methodologies for synthesizing S-β-CD. It is imperative to conduct all procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis using Sulfamic Acid

This method is noted for its cost-effectiveness and operational simplicity, though it requires heating.[7]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g of β-cyclodextrin and 91 g of sulfamic acid in 750 mL of N,N-dimethylformamide (DMF).

-

Rationale: DMF is an effective solvent for both the polar β-CD and the sulfamic acid, providing a homogeneous reaction medium.

-

-

Reaction: Heat the mixture to 70°C and maintain this temperature with continuous stirring for 6 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the sulfamic acid to act as an effective sulfating agent. The 6-hour duration allows the reaction to proceed to a high degree of substitution.

-

-

Precipitation: After 6 hours, cool the reaction mass to room temperature. Filter the mixture if any solids are present, and then pour the clear solution into 1.5 L of methanol while stirring. A white precipitate of crude S-β-CD will form.

-

Rationale: Methanol acts as an anti-solvent. S-β-CD is insoluble in methanol, causing it to precipitate out of the DMF solution, which separates it from unreacted sulfamic acid and other soluble byproducts.

-

-

Initial Purification: Filter the precipitate and redissolve it in a minimal amount of 5N NaOH solution. Add activated charcoal and stir for 15 minutes.

-

Rationale: The NaOH solution ensures the sulfate groups are in their sodium salt form, enhancing solubility in water for the next steps. Activated charcoal is used to adsorb colored impurities that may have formed during heating.

-

-

Final Isolation: Remove the charcoal by filtration. Concentrate the filtrate using a rotary evaporator. Add methanol to the concentrated solution to re-precipitate the purified product.

-

Rationale: Concentration reduces the volume, making the subsequent precipitation with methanol more efficient.

-

-

Drying: Filter the final product, air-dry it, and store it in an airtight container. The expected yield is high, approximately 97.5 g.[7]

Protocol 2: Synthesis using Chlorosulfonic Acid

This method is faster due to the high reactivity of the sulfating agent but requires stringent temperature control to prevent product degradation.[7]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 g of β-CD in 150 mL of DMF in a cold temperature synthesizer or a three-neck flask equipped with a dropping funnel and a low-temperature thermometer. Cool the solution to -35°C using a suitable cooling bath (e.g., acetone/dry ice).

-

Rationale: The extremely low temperature is critical to control the exothermic and highly vigorous reaction of chlorosulfonic acid, preventing charring and degradation of the β-CD.[7]

-

-

Reagent Addition: Add 14 mL of chlorosulfonic acid drop-wise to the cold β-CD solution over a period of time, ensuring the temperature does not rise above -10°C.

-

Rationale: Slow, drop-wise addition is essential for managing the reaction rate and heat generation.

-

-

Reaction: Once the addition is complete, allow the reaction mass to stir for 1 hour at -10°C.

-

Rationale: This period allows the sulfation reaction to proceed towards completion at a controlled temperature.

-

-

Precipitation: Pour the reaction mixture into 300 mL of chilled acetone and refrigerate overnight. A precipitate will form.

-

Rationale: Similar to methanol in the previous protocol, chilled acetone serves as an anti-solvent to precipitate the crude product.

-

-

Neutralization & Isolation: Filter the precipitate and dissolve it in distilled water. Adjust the pH to 9 with 1N NaOH. Concentrate the solution under reduced pressure and add methanol to precipitate the S-β-CD.

-

Rationale: Neutralization with NaOH converts the sulfated product to its more stable and soluble sodium salt form and neutralizes any residual acid.

-

Purification: A Critical Step for Quality

Crude S-β-CD is a heterogeneous mixture containing the desired product with a range of substitution degrees, unreacted β-CD, inorganic salts (e.g., NaCl, Na₂SO₄), and residual solvent. Rigorous purification is mandatory for most applications.

Caption: General workflow for the purification of beta-Cyclodextrin sulfate.

Key Purification Technique: Dialysis

Dialysis is the most crucial step for removing low molecular weight impurities.

-

Principle: The aqueous solution of crude S-β-CD is placed in a dialysis bag made of a semi-permeable membrane with a defined molecular weight cut-off (MWCO), typically around 1000 Da.[7] This bag is submerged in a large volume of deionized water. Small molecules like inorganic salts and DMF can pass through the membrane's pores into the surrounding water, while the much larger S-β-CD molecules (MW > 1135 Da) are retained inside the bag.

-

Execution: The external water should be changed frequently over 24-48 hours to maintain a high concentration gradient, ensuring efficient removal of impurities. The process is complete when the conductivity of the external water no longer changes, indicating that all ionic impurities have been removed.

Following dialysis, the purified S-β-CD solution is typically concentrated and the final product is isolated by precipitation with an anti-solvent or by lyophilization (freeze-drying).[6] Lyophilization is often preferred as it yields a fine, easily soluble powder.

Characterization: Validating the Final Product

Thorough characterization is essential to confirm the identity, purity, and degree of substitution of the synthesized S-β-CD.

| Technique | Information Provided | Rationale & Expected Results |

| FT-IR Spectroscopy | Functional Group Analysis | Confirms the presence of sulfate groups. Expect to see strong characteristic absorption bands around 1240 cm⁻¹ (S=O stretching) and 820 cm⁻¹ (C-O-S stretching), which are absent in the spectrum of native β-CD.[7] |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation & DS | Provides detailed structural information. The complex, overlapping signals in the proton NMR can make precise DS calculation difficult, but it confirms the cyclodextrin backbone. ¹³C NMR can show shifts in carbon signals adjacent to the sulfated hydroxyls, particularly at the C-6 and C-2 positions.[8] |

| Elemental Analysis / ICP-OES | Degree of Substitution (DS) | Quantifies the percentage of sulfur (and sodium) in the sample. This is the most accurate method for calculating the average degree of substitution (DS), which is the average number of sulfate groups per cyclodextrin molecule.[7] |

| Gel Filtration Chromatography (GFC) | Molecular Weight & Purity | Determines the average molecular weight and molecular weight distribution. A narrow peak indicates a homogeneous product, while multiple peaks or a broad peak can suggest impurities or fragmentation of the cyclodextrin ring.[7] |

| Thermal Analysis (TGA/DSC) | Thermal Stability & Purity | Thermogravimetric analysis (TGA) shows mass loss upon heating, indicating the presence of adsorbed water or residual solvent and the decomposition temperature of the product.[4][7] Differential Scanning Calorimetry (DSC) can reveal information about the product's physical state and thermal transitions.[7] |

The degree of substitution is a critical quality attribute, as it directly influences the solubility, charge density, and interaction capabilities of the S-β-CD. For many commercial products, the average DS is between 11 and 14.[7][8]

Conclusion

The synthesis and purification of beta-Cyclodextrin sulfate are multi-step processes that require careful control over reaction conditions and rigorous purification to yield a high-quality product. The choice of sulfating agent allows for tailoring the synthesis based on available equipment, safety considerations, and desired product characteristics. By understanding the chemical principles behind each step—from the nucleophilic attack during sulfation to the size-based separation in dialysis—researchers can reliably produce and validate S-β-CD for advanced applications in chiral separations, drug formulation, and beyond.

References

-

Deshpande, K., et al. A Simple and Cost-effective Synthesis of Sulfated β-cyclodextrin and its Application as Chiral Mobile Phase Additive in the Separation of Cloperastine Enantiomers. ChemRxiv. [Link]

-

Gong, C., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. MDPI. [Link]

-

Deshpande, K., et al. (2020). A Simple and Cost-Effective Synthesis of Sulfated β-Cyclodextrin and Its Application as Chiral Mobile Phase Additive in the Separation of Cloperastine Enantiomers. ResearchGate. [Link]

-

Gassmann, E., et al. (1995). Characterization of Highly Sulfated Cyclodextrins. PubMed. [Link]

-

Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

-

Poornima, K.N., & Deveswaran, R. (2015). SYNTHESIS AND EVALUATION OF β-CYCLODEXTRIN-EPICHLOROHYDRIN INCLUSION COMPLEX AS A PHARMACEUTICAL EXCIPIENT. AJOL.info. [Link]

-

Mocanu, A.M., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

-

Zhang, Y., et al. (2022). Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling. PubMed Central. [Link]

-

Vinciguerra, D., et al. (2022). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. PubMed Central. [Link]

- Cihonski, J., et al. (1997). Purification of beta cyclodextrin.

-

Abdullah, N., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PubMed Central. [Link]

-

Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Characterization of highly sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Cyclodextrin sulfate safety and toxicity studies

An In-Depth Technical Guide to the Safety and Toxicity of Beta-Cyclodextrin Sulfate

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Sulfation in Cyclodextrin Safety

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven D-glucopyranose units, renowned for its ability to form inclusion complexes with a wide variety of guest molecules.[1][2] This property has made it a subject of intense interest in the pharmaceutical industry for applications such as enhancing drug solubility, stability, and bioavailability.[1][2] However, the clinical application of the parent β-CD, particularly via parenteral routes, is severely limited by significant safety concerns, most notably nephrotoxicity.[1][3]

This guide provides a comprehensive technical overview of the safety and toxicity profile of beta-cyclodextrin sulfate, a chemically modified derivative designed to overcome the limitations of the parent molecule. The primary modification—the addition of sulfate groups—fundamentally alters the physicochemical properties of the cyclodextrin, leading to a dramatically improved safety profile. We will explore the mechanistic basis for this enhanced safety, delve into the key preclinical toxicity studies, provide detailed experimental protocols for safety assessment, and discuss the overall risk profile for researchers and drug development professionals. This analysis will differentiate between early, simple sulfate derivatives and the more advanced, commercially successful sulfoalkyl ether derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD), which serves as the primary exemplar of this chemical class.[4]

Mechanistic Basis of Toxicity and the Impact of Sulfation

The Toxicity of Unmodified Beta-Cyclodextrin

The primary driver of parenteral β-CD toxicity is its interaction with biological membranes, specifically its ability to extract cholesterol.[4] Early hypotheses suggested that the nephrotoxicity observed after parenteral administration was due to the precipitation of β-CD in the renal tubules.[4] However, subsequent histopathology studies revealed damage consistent with cellular injury, characterized by the presence of proteins in the damaged kidney tubules.[4] This led to the now widely accepted mechanism: β-cyclodextrin forms a water-insoluble 2:1 inclusion complex with cholesterol, effectively stripping it from the cell membranes of kidney tubule cells.[4] This cholesterol depletion weakens the cell walls, causing leakage of cellular contents and ultimately leading to cell death and renal damage.[4][5] This lytic potential is also readily observed in vitro through the hemolysis of red blood cells, which serves as a reliable surrogate for membrane-disruptive toxicity.[4]

How Sulfation Mitigates Toxicity

The introduction of charged sulfate or sulfoalkyl ether groups onto the β-cyclodextrin scaffold is a deliberate strategy to mitigate this toxicity. The rationale is twofold:

-

Increased Aqueous Solubility: The addition of polar, charged groups dramatically increases the water solubility of the cyclodextrin, reducing the likelihood of precipitation in renal tubules.[6]

-

Inhibition of Cholesterol Interaction: The permanent negative charge of the sulfate groups creates electrostatic repulsion, which is believed to prevent the formation of the critical 2:1 complex with cholesterol.[4] Without this interaction, the sulfated derivative cannot effectively extract cholesterol from cell membranes, thus eliminating the primary mechanism of toxicity.[4]

This mechanistic shift is the cornerstone of the improved safety profile of sulfated β-cyclodextrins.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of sulfated β-cyclodextrins is intrinsically linked to their safety. Following parenteral administration, these derivatives exhibit:

-

Limited Distribution: They largely remain in the systemic circulation with minimal penetration into tissues.

-

Lack of Metabolism: The sulfate and sulfoalkylether linkages are chemically and enzymatically stable, meaning the molecule is not metabolized into multiple species that could have their own toxicological profiles.[4]

-

Rapid Renal Excretion: Sulfated β-cyclodextrins are rapidly and predominately excreted intact in the urine.[4][7] Studies in mice have shown that sulfoalkyl ether derivatives are excreted faster and to a greater extent than the parent β-CD, at rates comparable to other modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]

In contrast, when administered orally, β-cyclodextrin and its derivatives show poor absorption from the gastrointestinal tract and are largely excreted in the feces.[8][9] The low systemic exposure following oral administration contributes to a very favorable safety profile for this route.[1]

Preclinical Safety and Toxicity Profile

A robust body of preclinical evidence demonstrates the superior safety of sulfated β-cyclodextrins compared to the unmodified parent compound.

Acute Toxicity

Acute toxicity studies, often performed in mice via intraperitoneal (IP) injection, highlight the most dramatic safety differences.

-

Parent β-CD: Causes 100% mortality at relevant doses, accompanied by significant elevations in plasma urea nitrogen (PUN) levels, a key indicator of kidney damage.[4]

-

Sulfated Derivatives (SAE-β-CDs): Produce no mortality in mice following IP injection at doses exceeding 5.45 mmol/kg.[7] These studies show no negative renal histopathology and no significant elevation in PUN levels compared to a saline control.[4]

| Compound | Route | Species | Key Finding | Reference |

| β-Cyclodextrin | IP | Mouse | 100% mortality, significant renal damage, elevated PUN. | [4] |

| Sulfoalkylether-β-CDs | IP | Mouse | No mortality (>5.45 mmol/kg), no renal lesions, normal PUN. | [4][7] |

| HP-β-CD | IP | Mouse | Predominately excreted in urine, no elevation in PUN. | [4] |

Genotoxicity and Carcinogenicity

Unmodified β-cyclodextrin has been shown to be non-genotoxic in a range of tests and does not possess a structure typically associated with such activity.[10] Given its poor bioavailability and lack of genotoxicity, long-term carcinogenicity studies were deemed unnecessary for its evaluation as a food additive.[10] Chronic feeding studies in rats and mice found no treatment-related carcinogenic effects.[11] While specific carcinogenicity studies on sulfated derivatives are less prevalent in the public literature, the structural similarity and improved safety profile suggest a similarly low risk.

Reproductive and Developmental Toxicity

For the parent β-cyclodextrin, a 3-generation study in rats showed no significant maternal toxicity or permanent defects.[12] A transient neonatal growth retardation was observed at high dietary concentrations (5%), which was attributed to nutritional effects from interactions in the gut rather than systemic toxicity.[12] This effect was not observed with parenteral administration.[12] The improved systemic safety of sulfated derivatives suggests they would pose an even lower risk in this regard.

Local Tolerance and Hemocompatibility

Local tolerance is a critical safety endpoint, especially for parenteral formulations.

-

Hemolysis: As a surrogate for membrane disruption, in vitro hemolysis assays are highly informative. Parent β-cyclodextrin causes extensive hemolysis of human red blood cells.[4] In stark contrast, sulfoalkylether derivatives show markedly decreased hemolysis, with the hemolytic potential decreasing as the degree of substitution increases.[4][7] Their hemolytic potential is comparable to or better than that of HP-β-CD.[7]

-

Anticoagulant Activity: Concerns that a charged polyanionic molecule might interfere with blood clotting have been addressed. Studies show that sulfoalkyl ether derivatives do not increase activated partial thromboplastin times (APTT), indicating no significant anticoagulant activity.[7]

Key Experimental Protocols for Safety Assessment

Executing well-designed in vitro assays is crucial for validating the safety of a specific cyclodextrin derivative. The following protocols are foundational for this assessment.

Protocol: In Vitro Hemolysis Assay

This assay provides a rapid and reliable measure of a compound's potential to disrupt cell membranes, serving as a surrogate for the cholesterol-stripping mechanism of toxicity.

Objective: To quantify the hemolytic potential of β-cyclodextrin sulfate compared to positive (parent β-CD) and negative (saline) controls.

Methodology:

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Aseptically collect fresh human whole blood into a tube containing an anticoagulant (e.g., heparin).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the supernatant and buffy coat.

-

Wash the RBC pellet three times by resuspending in 10 volumes of cold (4°C) 0.9% NaCl (isotonic saline) and centrifuging as above.

-

After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in isotonic saline. Keep on ice.

-

-

Preparation of Test Articles:

-

Prepare stock solutions of the test β-cyclodextrin sulfate, parent β-CD (positive control), and HP-β-CD (comparative control) in isotonic saline.

-

Create a serial dilution series for each test article to determine a dose-response curve (e.g., concentrations ranging from 0.1 to 20 mg/mL).

-

-

Assay Execution:

-

In a 96-well plate or microcentrifuge tubes, combine 100 µL of the 2% RBC suspension with 100 µL of each test article dilution.

-

Prepare a negative control (0% hemolysis): 100 µL of RBC suspension + 100 µL of isotonic saline.

-

Prepare a positive control (100% hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100 (a non-ionic surfactant that lyses cells).

-

Incubate all samples for 60 minutes at 37°C with gentle agitation.

-

-

Data Collection:

-

Following incubation, centrifuge the plate/tubes at 800 x g for 5 minutes to pellet intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (the absorbance peak for hemoglobin) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Plot the % Hemolysis against the concentration of the test article to generate a dose-response curve.

-

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of a compound on the metabolic activity of cultured cells, providing a broader measure of cytotoxicity.

Objective: To determine the concentration-dependent cytotoxicity of β-cyclodextrin sulfate on a relevant cell line (e.g., a human kidney cell line like HK-2).

Methodology:

-

Cell Culture:

-

Culture HK-2 cells in appropriate media and conditions until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare a range of concentrations of the test β-cyclodextrin sulfate and controls (parent β-CD) in serum-free cell culture media.

-

Remove the old media from the cells and replace it with 100 µL of the media containing the test articles. Include wells with media only (no cells) as a background control and cells with treatment-free media as a vehicle control (100% viability).

-

Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well (including background controls).

-

Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at 570 nm.

-

Subtract the average absorbance of the background control from all other measurements.

-

Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100

-

Plot the % Viability against the concentration and determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).

-

Conclusion and Risk Assessment

The comprehensive body of evidence strongly indicates that the sulfation of β-cyclodextrin is a highly effective strategy for mitigating the toxicity associated with the parent molecule. The resulting derivatives, particularly sulfoalkyl ethers like SBE-β-CD, exhibit an excellent preclinical safety profile.

-

Parenteral Administration: The primary risk of parent β-CD, nephrotoxicity, is virtually eliminated in its sulfated counterparts.[4] This is due to a fundamental change in the molecule's interaction with cholesterol, preventing the membrane-disruptive events that lead to renal cell damage.[4] They show high acute safety margins, are rapidly excreted, and lack significant hemolytic or anticoagulant properties.[7]

-

Oral Administration: For oral applications, both parent and sulfated β-cyclodextrins are considered very safe due to poor systemic absorption.[1][8] The main adverse events noted at very high doses are mild gastrointestinal effects, such as loose stools.[3][8]

For researchers and drug development professionals, sulfated β-cyclodextrins represent a class of enabling excipients that can improve the solubility and stability of drug candidates without introducing the significant safety liabilities of unmodified β-cyclodextrin. Their use in parenteral formulations is supported by a strong mechanistic understanding of their safety and a robust portfolio of preclinical data.

References

-

Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences. Available at: [Link]

-

World Health Organization. (1993). Beta-Cyclodextrin (WHO Food Additives Series 32). INCHEM. Available at: [Link]

-

Olivier, P., et al. (1999). Investigation of potential oncogenetic effects of beta-cyclodextrin in the rat and mouse. Journal of the American College of Toxicology. Available at: [Link]

-

Ribeiro, A., et al. (2020). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics. Available at: [Link]

-

Rajewski, R. A., et al. (1995). Preliminary safety evaluation of parenterally administered sulfoalkyl ether beta-cyclodextrin derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fine-Shamir, N., et al. (2018). Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. International Journal of Molecular Sciences. Available at: [Link]

-

Olivier, P., et al. (1995). The reproductive and developmental toxicity profile of beta-cyclodextrin in rodents. Birth Defects Research Part B: Developmental and Reproductive Toxicology. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Innovative Cyclodextrin Use in Pediatric Drug Formulations. Pharmaceutics. Available at: [Link]

-

Pitha, J., et al. (1991). Safety of Oral Cyclodextrins: Effects of Hydroxypropyl Cyclodextrins, Cyclodextrin Sulfates and Cationic Cyclodextrins on Steroid Balance in Rats. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry. Available at: [Link]

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review. Food and Chemical Toxicology. Available at: [Link]

-

Bellringer, J. F., et al. (1995). beta-Cyclodextrin: 52-week toxicity studies in the rat and dog. Food and Chemical Toxicology. Available at: [Link]

-

Mura, P. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. Available at: [Link]

-

Mosher, G. L., & Thompson, D. O. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ali, I., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Molecules. Available at: [Link]

-

Rotaru, A., & Puiu, M. (2023). Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. Applied Sciences. Available at: [Link]

-

Zhang, Y., et al. (2024). Environmental pollutants and the gut microbiota: mechanistic links from exposure to systemic disease. Frontiers in Immunology. Available at: [Link]

-

Wikipedia. (n.d.). β-Cyclodextrin. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). beta-cyclodextrin, hydrogen sulfate, sodium salt. PubChem Compound Database. Available at: [Link]

-

Wang, Y., et al. (2022). The Biological Fate of Pharmaceutical Excipient β-Cyclodextrin: Pharmacokinetics, Tissue Distribution, Excretion, and Metabolism of β-Cyclodextrin in Rats. Molecules. Available at: [Link]

-

Mondal, S., et al. (2023). Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. ACS Omega. Available at: [Link]

-

Wang, Y., et al. (2022). The Biological Fate of Pharmaceutical Excipient β-Cyclodextrin: Pharmacokinetics, Tissue Distribution, Excretion, and Metabolism of β-Cyclodextrin in Rats. Molecules. Available at: [Link]

-

de Castro, V. T., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. addiandcassi.com [addiandcassi.com]

- 4. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Preliminary safety evaluation of parenterally administered sulfoalkyl ether beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avensonline.org [avensonline.org]

- 9. The Biological Fate of Pharmaceutical Excipient β-Cyclodextrin: Pharmacokinetics, Tissue Distribution, Excretion, and Metabolism of β-Cyclodextrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 795. Beta-Cyclodextrin (WHO Food Additives Series 32) [inchem.org]

- 11. Investigation of potential oncogenetic effects of beta-cyclodextrin in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The reproductive and developmental toxicity profile of beta-cyclodextrin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Cyclodextrin sulfate degradation pathways and stability

An In-Depth Technical Guide to the Degradation Pathways and Stability of Beta-Cyclodextrin Sulfate

Introduction: The Dual Nature of Beta-Cyclodextrin Sulfate

Beta-cyclodextrin sulfate (β-CD-S) represents a pivotal class of chemically modified cyclodextrins, engineered to augment the inherent properties of the parent β-cyclodextrin molecule. Comprising seven α-1,4-linked D-glucopyranose units, the foundational toroidal structure possesses a hydrophobic inner cavity and a hydrophilic exterior. The introduction of sulfate ester groups onto the primary and/or secondary hydroxyl rims dramatically enhances its aqueous solubility and modifies its complexation characteristics. This modification is not merely an enhancement; it introduces new chemical functionalities that define its stability profile. In pharmaceutical development, β-CD-S is leveraged for its capacity to improve the solubility, stability, and bioavailability of poorly soluble drug compounds and as a highly effective chiral selector in separation sciences.[1][2][3] Understanding the degradation pathways and stability of β-CD-S is therefore paramount for formulating robust drug products and developing reliable analytical methods. This guide provides a detailed exploration of the chemical, enzymatic, and physical degradation mechanisms governing the stability of β-CD-S, coupled with practical methodologies for its assessment.

Part 1: Core Degradation Pathways

The stability of beta-cyclodextrin sulfate is not absolute. Like all complex oligosaccharides, it is susceptible to degradation through several pathways, primarily driven by hydrolysis of its glycosidic linkages and sulfate ester bonds.

Chemical Degradation: The Role of Hydrolysis

Chemical hydrolysis is the most significant pathway leading to the degradation of β-CD-S. The susceptibility and outcome of the hydrolytic process are critically dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary targets for degradation are the α-1,4-glycosidic bonds that form the cyclodextrin ring. The mechanism involves the protonation of a glycosidic oxygen atom, followed by a nucleophilic attack from a water molecule. This leads to the cleavage of the bond and the opening of the macrocyclic ring. The initial product is a sulfated linear maltoheptaose, which can be further hydrolyzed into smaller sulfated oligosaccharides and ultimately sulfated glucose monomers. The rate of this degradation is directly proportional to the hydronium ion concentration and temperature. Therefore, formulations buffered at low pH or exposed to acidic environments will exhibit a higher propensity for ring-opening degradation.

Alkaline Hydrolysis: While the glycosidic bonds of the cyclodextrin ring are generally stable under alkaline conditions, the sulfate ester linkages are not.[4] The sulfate groups are susceptible to base-catalyzed hydrolysis (desulfation), particularly at elevated temperatures. This reaction proceeds via a nucleophilic attack by a hydroxide ion on the sulfur atom of the sulfate ester, leading to the cleavage of the C-O-S bond and the liberation of a sulfate ion and a hydroxyl group on the cyclodextrin ring. This process reduces the degree of sulfation, altering the molecule's solubility, charge, and complexation capacity long before the core cyclodextrin structure is compromised. Some studies have also shown that cyclodextrins can catalyze the basic hydrolysis of guest molecules within the inclusion complex.[5][6]

Caption: Primary chemical degradation pathways for β-Cyclodextrin Sulfate.

Enzymatic Degradation

Native β-cyclodextrin can be metabolized by certain microorganisms, particularly those found in the human colon, such as strains of Bacteroides.[7][8] These organisms produce cyclodextrinases and other amylase-type enzymes capable of hydrolyzing the glycosidic bonds.[9][10] However, the extensive sulfation of β-CD-S introduces significant steric hindrance and electrostatic repulsion. This modification generally renders the molecule more resistant to enzymatic degradation compared to its non-sulfated parent.[11] While the degradation rate is significantly reduced, it may not be entirely eliminated, a factor to consider in long-term oral or parenteral formulations where microbial contamination or metabolic processes could occur.

Physical Degradation

Thermal Degradation: Thermogravimetric analysis (TGA) shows that β-cyclodextrin derivatives are generally stable up to around 200°C.[12] The initial weight loss observed below this temperature is typically attributed to the loss of bound water. Significant thermal decomposition, involving the breakdown of the glucopyranose units and cleavage of the sulfate groups, occurs at temperatures above 200°C.[12][13] Differential Scanning Calorimetry (DSC) often shows that the melting process overlaps with an exothermic decomposition, indicating that the molecule degrades upon melting.[12] The exact decomposition temperature can vary based on the degree of sulfation and the counter-ion present.

Photodegradation: Cyclodextrins themselves are not strong absorbers of ultraviolet or visible light and are considered relatively photostable. Their primary role in this context is often to form inclusion complexes that protect photosensitive guest molecules from degradation.[14][15][16] However, when developing a formulation, the entire system, including β-CD-S, must be evaluated for photostability according to regulatory guidelines such as ICH Q1B.

Part 2: Stability Testing and Analytical Protocols

A robust understanding of a molecule's stability profile requires rigorous experimental evaluation. Forced degradation (or stress testing) studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the β-cyclodextrin sulfate to conditions more severe than those it would encounter during storage to accelerate degradation.

| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted | Potential Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C for 2-24 hours | Cleavage of α-1,4-glycosidic bonds | Ring-opening to form sulfated linear oligosaccharides. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C for 2-24 hours | Cleavage of sulfate ester bonds | Desulfation of the cyclodextrin ring. |

| Oxidation | 3-30% H₂O₂ at room temperature or slightly elevated temperature for 24 hours | Oxidation of hydroxyl groups | Formation of various oxidized derivatives. |

| Thermal Stress | Dry heat at 105°C for 24-72 hours or TGA analysis | General thermal decomposition | Charring, fragmentation of the ring structure. |

| Photostability | Exposure to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B) | Photochemical reactions | Unlikely to degrade alone, but must be tested as part of a formulation. |

Experimental Protocol: Forced Degradation of β-CD-S

This protocol outlines a typical workflow for conducting a forced degradation study.

-

Preparation of Stock Solution: Prepare a stock solution of β-CD-S in purified water at a known concentration (e.g., 10 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture in a water bath at 80°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C. Withdraw aliquots at the same time points, neutralize with 1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for analysis.

-

Control Samples: Prepare control samples by diluting the stock solution with water and subjecting them to the same temperature conditions as the stressed samples.

-

Analysis: Analyze all stressed and control samples using a stability-indicating analytical method, typically HPLC with a suitable detector.

Caption: Workflow for a forced degradation study of β-Cyclodextrin Sulfate.

Part 3: Stability-Indicating Analytical Methodologies

A stability-indicating method is an analytical procedure capable of accurately and selectively quantifying the intact substance in the presence of its potential degradation products.

Separation Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability studies.[17][18][19]

-

Size-Exclusion Chromatography (SEC): SEC is highly effective for separating the intact cyclodextrin from its ring-opened hydrolytic degradants based on hydrodynamic volume. The larger, intact ring elutes earlier than the smaller, linear degradation products.

-

Ion-Exchange Chromatography (IEC): This technique can be used to separate β-CD-S based on its degree of sulfation. Degradation products formed via desulfation will have a lower net charge and will elute at different times than the parent molecule.

-

Reversed-Phase HPLC (RP-HPLC): While less common for the cyclodextrin itself, it is invaluable when β-CD-S is complexed with a drug, allowing for the simultaneous quantification of the drug and its degradants.[12]

-

Detection Techniques

Since β-cyclodextrin sulfate lacks a significant UV chromophore, specialized detectors are required for its direct detection in HPLC.

-

Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal detectors ideal for non-volatile analytes like β-CD-S. They are not dependent on the optical properties of the analyte and provide a response proportional to its mass.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is the most powerful tool for stability studies. It not only quantifies the parent molecule and its degradants but also provides mass information that is crucial for the structural elucidation of unknown degradation products.[20]

Conclusion

The stability of beta-cyclodextrin sulfate is a multifaceted issue governed by its susceptibility to acid-catalyzed ring-opening hydrolysis and base-catalyzed desulfation. While relatively stable to enzymatic, thermal, and photolytic stress under typical storage conditions, these pathways must be thoroughly investigated during formulation development. A comprehensive stability program, incorporating forced degradation studies and validated stability-indicating analytical methods like HPLC-CAD/MS, is essential for any researcher or drug development professional. This ensures the quality, safety, and efficacy of pharmaceutical formulations utilizing this versatile excipient. By understanding the inherent vulnerabilities of the β-CD-S molecule, scientists can proactively design robust formulations and control strategies to ensure product performance throughout its shelf life.

References

-

Ravikumar, K., Sridhar, B., & Ramana, C. V. (2007). Unusual starch degradation pathway via cyclodextrins in the hyperthermophilic sulfate-reducing archaeon Archaeoglobus fulgidus strain 724. PubMed Central. [Link]

-

Jain, A. S., et al. (n.d.). A Simple and Cost-effective Synthesis of Sulfated β-cyclodextrin and its Application as Chiral Mobile Phase Additive. ChemRxiv. [Link]

-

García, A., Leonardi, D., & Lamas, M. C. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. [Link]

- Not available.

-

Roquette. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. Roquette. [Link]

- Not available.

-

World Health Organization. (1993). β-Cyclodextrin. INCHEM. [Link]

- Not available.

-

Gracia-Mora, J., et al. (2004). Basic hydrolysis of crystal violet in beta-cyclodextrin/surfactant mixed systems. PubMed. [Link]

- Not available.

-

Mendes, C., et al. (2015). Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method. PubMed. [Link]

- Not available.

- Not available.

- Not available.

-

Arivo, J. B. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. [Link]

-

Crini, G. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. [Link]

-

Gracia-Mora, J., et al. (2003). Basic Hydrolysis of Crystal Violet in β-Cyclodextrin/Surfactant Mixed Systems. ACS Publications. [Link]

- Not available.

-

European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA. [Link]

-

Paradowska, K., et al. (2009). Photochemical stability of the inclusion complexes formed by modified 1,4-dihydropyridine derivatives with beta-cyclodextrin. PubMed. [Link]

-

Ravikumar, K., Sridhar, B., & Ramana, C. V. (2007). Unusual starch degradation pathway via cyclodextrins in the hyperthermophilic sulfate-reducing archaeon Archaeoglobus fulgidus strain 7324. PubMed. [Link]

-

Orgován, G., et al. (2008). Analytical Study of Photodegradation of Inclusion Complexes of Nimodipine with α-, γ-Cyclodextrin, Methyl-β-Cyclodextrin, and Hydroxypropyl-β-Cyclodextrin. Taylor & Francis Online. [Link]

- Not available.

- Not available.

-

Govedarica, B., et al. (2004). Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria. PubMed. [Link]

- Not available.

- Not available.

- Not available.

-

Antenucci, R. N. (1984). Enzymatic degradation of alpha and beta cyclodextrins by bacteroides from the human colon. VTechWorks. [Link]

-

Arivo, J. B. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. [Link]

- Not available.

- Not available.

- Not available.

-

Bhargav, A., & Sheeba, F. R. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Asian Journal of Pharmaceutical Research and Development. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]

- 3. ajprd.com [ajprd.com]

- 4. mdpi.com [mdpi.com]

- 5. Basic hydrolysis of crystal violet in beta-cyclodextrin/surfactant mixed systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 795. Beta-Cyclodextrin (WHO Food Additives Series 32) [inchem.org]

- 8. Enzymatic degradation of alpha and beta cyclodextrins by bacteroides from the human colon [vtechworks.lib.vt.edu]

- 9. Unusual starch degradation pathway via cyclodextrins in the hyperthermophilic sulfate-reducing archaeon Archaeoglobus fulgidus strain 7324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photochemical stability of the inclusion complexes formed by modified 1,4-dihydropyridine derivatives with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. international.arikesi.or.id [international.arikesi.or.id]

- 20. Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing β-Cyclodextrin Sulfate in Pharmaceutical Formulations

Introduction: Navigating the Challenges of Poor Drug Solubility and Stability

In modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, which poses a major hurdle to achieving adequate bioavailability and therapeutic efficacy.[1][2] Furthermore, many promising drug candidates are susceptible to degradation, limiting their shelf-life and clinical utility.[3][4] Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to overcome these challenges by forming inclusion complexes with guest drug molecules, thereby enhancing their solubility, stability, and overall performance.[4][5]

This guide focuses on a particularly effective derivative: β-cyclodextrin sulfate . The introduction of anionic sulfate groups onto the β-cyclodextrin scaffold dramatically increases its aqueous solubility compared to the parent molecule and provides unique opportunities for electrostatic interactions with drug molecules. This document provides a comprehensive overview of the mechanisms, applications, and detailed protocols for leveraging β-cyclodextrin sulfate to optimize drug formulations.

The Science of β-Cyclodextrin Sulfate: A Molecular Perspective

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone-like structure.[6] This unique architecture features a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic cavity can encapsulate lipophilic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[6]

Native β-cyclodextrin, however, has limited aqueous solubility itself. To overcome this, chemical modifications are employed. β-Cyclodextrin sulfate is an anionic derivative where hydroxyl groups on the cyclodextrin are substituted with sulfate moieties. This modification imparts a high degree of water solubility to the cyclodextrin and introduces the potential for ionic interactions with guest molecules, in addition to the hydrophobic interactions within the cavity. A widely studied and commercially successful example of a sulfated β-cyclodextrin is Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) , which will be a primary focus of the specific examples and data presented in this guide due to the extensive body of research available.

Mechanism of Solubility Enhancement

The primary mechanism by which β-cyclodextrin sulfate enhances drug solubility is through the formation of a host-guest inclusion complex.

Caption: Workflow for conducting a phase solubility study.

Preparation of Solid Drug/β-Cyclodextrin Sulfate Inclusion Complexes

Objective: To prepare solid inclusion complexes for incorporation into solid dosage forms (e.g., tablets, capsules) or for long-term storage.

Principle: This method involves the formation of a paste of the drug and β-cyclodextrin sulfate with a small amount of a hydro-alcoholic solvent, which facilitates the intimate contact and complex formation.

Materials:

-

Drug of interest

-

β-Cyclodextrin sulfate

-

Mortar and pestle

-

Ethanol/water or Methanol/water mixture

-

Oven or desiccator

Protocol:

-

Accurately weigh the drug and β-cyclodextrin sulfate in the desired molar ratio (e.g., 1:1). [6][7]2. Triturate the powders together in a mortar to obtain a homogenous physical mixture. [6]3. Gradually add a small amount of the hydro-alcoholic solvent to the powder mixture while continuously kneading with the pestle to form a thick, uniform paste. [6][7][8]4. Continue kneading for a specified period (e.g., 30-60 minutes). [7]5. Transfer the resulting paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. [6][7]6. Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

Principle: This method involves dissolving both the drug and β-cyclodextrin sulfate in a suitable solvent, followed by freezing and sublimation of the solvent under vacuum. This technique is particularly useful for thermolabile drugs and often results in a highly porous and readily soluble product.

Materials:

-

Drug of interest

-

β-Cyclodextrin sulfate

-

Suitable solvent (e.g., water, aqueous-organic mixture)

-

Freeze-dryer

Protocol:

-

Dissolve the β-cyclodextrin sulfate in a suitable volume of the chosen solvent.

-

Separately, dissolve the drug in a minimal amount of a suitable solvent (if the drug is not readily soluble in the same solvent as the cyclodextrin).

-

Add the drug solution to the cyclodextrin solution with continuous stirring.

-

Stir the mixture for a defined period (e.g., 24 hours) to ensure complete complexation. [9]5. Freeze the solution at a low temperature (e.g., -70 °C). [9]6. Lyophilize the frozen solution under high vacuum until all the solvent is removed. [9]7. Collect the resulting fluffy, solid complex.

Characterization of Drug/β-Cyclodextrin Sulfate Inclusion Complexes

Objective: To confirm the formation of the inclusion complex and to characterize its solid-state properties.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The formation of an inclusion complex can be inferred from the disappearance or shifting of the melting endotherm of the drug. [10][11] Protocol:

-

Accurately weigh a small amount (2-5 mg) of the sample (pure drug, pure β-cyclodextrin sulfate, physical mixture, and the prepared complex) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting point of the drug.

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

Data Interpretation:

-

The thermogram of the pure drug will show a sharp endothermic peak corresponding to its melting point.

-

In the thermogram of the inclusion complex, this peak will typically be absent, broadened, or shifted to a different temperature, indicating that the drug is no longer present in its crystalline form but is encapsulated within the cyclodextrin cavity. [10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups. Changes in the characteristic absorption bands of the drug upon complexation can indicate its inclusion within the cyclodextrin cavity. [12] Protocol:

-

Prepare samples of the pure drug, pure β-cyclodextrin sulfate, physical mixture, and the prepared complex as KBr pellets or analyze them directly using an ATR-FTIR accessory.

-

Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Data Interpretation:

-

Compare the spectrum of the inclusion complex with those of the individual components and the physical mixture.

-

Shifting, broadening, or changes in the intensity of the characteristic absorption bands of the drug (e.g., C=O, C-H, O-H stretching) can confirm the formation of the inclusion complex due to the altered molecular environment within the cyclodextrin cavity. [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful technique to elucidate the structure of the inclusion complex in solution. The chemical shifts of the protons of both the drug and the cyclodextrin can change upon complexation, providing information about the geometry of inclusion.

Protocol:

-

Prepare solutions of the pure drug, pure β-cyclodextrin sulfate, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR spectra for each sample.

-

For more detailed structural information, 2D NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to identify through-space interactions between the drug and cyclodextrin protons.

Data Interpretation:

-

Protons of the drug that are encapsulated within the cyclodextrin cavity will typically show a change in their chemical shift.

-

The inner protons of the cyclodextrin cavity (H-3 and H-5) often exhibit significant chemical shift changes upon inclusion of a guest molecule. [12]

Quantitative Data and Case Studies

The following tables summarize representative data on the solubility and stability enhancement achieved with sulfated β-cyclodextrins for various drugs. Note that much of the available literature focuses on SBE-β-CD.

Table 1: Solubility Enhancement with Sulfated β-Cyclodextrins

| Drug | BCS Class | Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |

| Diclofenac Sodium | II | SBE-β-CD | 1:1 | Significant enhancement | [1] |

| Nimodipine | II | SBE-β-CD | 1:1 | ~22-fold | [9] |

| Rosuvastatin | II | β-CD-g-poly(AMPS) | N/A | ~10.66-fold | [11] |

| Celecoxib | II | β-CD + SLS | N/A | 3.27-fold (with β-CD) | [13] |

| Zafirlukast | II | β-CD | Varies | Dissolution rate increased | [7] |

| Tamoxifen | II | M-β-CD | 1:1 | Significant enhancement | [14] |

Table 2: Stability Enhancement with Sulfated β-Cyclodextrins

| Drug | Stability Challenge | Cyclodextrin Derivative | Observation | Reference |

| Resveratrol | Hydrolysis | SBE-β-CD | 27-fold increase in drug levels after 8 days at pH 7.4 | [15] |

| Enalapril | Solid-state degradation | β-CD | 2.1 times more stable in solution | [15] |

| Ascorbic Acid | Oxidation | HP-β-CD | 3-fold increase in stability | [15] |

| Camptothecin | Hydrolysis of lactone ring | β-CD and HP-β-CD | Reduction of hydrolysis from 40% to 3.4% (β-CD) and 6.7% (HP-β-CD) | [3] |

Comparative Advantages and Considerations

While various cyclodextrin derivatives are available, sulfated β-cyclodextrins like SBE-β-CD offer distinct advantages:

-

High Aqueous Solubility: The anionic sulfate groups impart excellent water solubility, allowing for the preparation of highly concentrated solutions.

-

Enhanced Complexation: The potential for ionic interactions with cationic or polarizable drugs can lead to stronger binding and more effective solubilization compared to neutral cyclodextrin derivatives.

-

Favorable Safety Profile: SBE-β-CD has a well-established safety profile and is approved for parenteral use in numerous pharmaceutical products. [16] However, it is crucial to consider potential competition for the cyclodextrin cavity from other formulation excipients. Additionally, the stoichiometry and stability of the complex should be carefully evaluated for each specific drug candidate.

Regulatory Landscape

Natural α-, β-, and γ-cyclodextrins are generally recognized as safe (GRAS) by the U.S. FDA for use as food additives. [6]In pharmaceutical formulations, the regulatory acceptance of a cyclodextrin depends on its specific derivative and the route of administration. SBE-β-CD is listed in the United States Pharmacopeia (USP) and is approved for use in parenteral formulations. [16]For any new formulation utilizing β-cyclodextrin sulfate, it is imperative to consult the relevant regulatory guidelines from agencies such as the FDA and EMA. [6][17]

Conclusion

β-Cyclodextrin sulfate, and particularly its well-studied derivative SBE-β-CD, represents a versatile and powerful tool for pharmaceutical scientists and formulation professionals. By forming stable inclusion complexes, it can significantly enhance the aqueous solubility and stability of a wide range of challenging drug molecules. The protocols and characterization techniques outlined in this guide provide a robust framework for the rational design and development of drug formulations with improved biopharmaceutical properties, ultimately contributing to the creation of safer and more effective medicines.

References

- Ansari, M. J., Kohli, K., & Ali, J. (2021). Preparation, Characterization and Dissolution Behaviour of Freeze Dried Complexes of Curcumin-Gamma Cyclodextrin.

- Boczar, D., Bocian, W., Sitkowski, J., Pioruńska, K., & Michalska, K. (2025). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic.

- Chen, Y., et al. (Year).

- Chowdary, K. P. R., & Gopichand, G. (2011). Factorial Study on the Effects of β-Cyclodextrin and Sodium Lauryl Sulphate on the Solubility and Dissolution Rate of Celecoxib Tablets. Asian Journal of Chemistry, 23(4), 1442-1444.

- El Baraka, S., et al. (Year). The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three BCS Class II and IV Drug´S through A Factorial Study Design. Research Journal of Pharmacy and Technology.

- Hill, L. E., Gomes, C., & Taylor, T. M. (2013). Characterization of beta-cyclodextrin inclusion complexes containing essential oils (trans-cinnamaldehyde, eugenol, cinnamon bark, and clove bud extracts) for antimicrobial delivery applications. LWT – Food Science and Technology, 51(1), 86-93.

- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(02), 1530–1540.

- Khan, I. U. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Biosensors and Nanotheranostics, 3(1), 1-7.

- Li, J., et al. (Year). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules.

- Marques, H. M. C. (2010). A review on cyclodextrin encapsulation of essential oils and volatiles. Flavour and Fragrance Journal, 25(5), 313-326.

- Mura, P. (2015). Rationale for the use of cyclodextrins in pharmaceutical formulations. Drug Discovery Today, 20(12), 1469-1476.

- Nicolescu, C., Aramă, C., & Nedelcu, A. (2010).

- Rasool, B. K. A., & Salmo, H. M. (2012).

- Sarfraz, R. M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Design, Development and Therapy, 11, 3071–3083.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Sohajda, T. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube.

- Stella, V. J., & He, Q. (2008). Cyclodextrins.

- Su, J., et al. (Year). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine.

- Szejtli, J. (2005). Past, present, and future of cyclodextrin research. Pure and Applied Chemistry, 77(5), 895-903.

- Tommasini, S., et al. (2004). Characterization of inclusion complexes of flavanones with β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 377-387.

- Trotta, F., et al. (2012). Cyclodextrin-based nanosponges for drug delivery. Beilstein Journal of Organic Chemistry, 8, 2091–2099.

- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076.

- Valero, M., Rodriguez, L. J., & Velázquez, M. M. (1999). Determination of Thermodynamic Parameters of the Cyclodextrin Inclusion Processes: An Undergraduate Physical Chemistry Lab Experiment.

- Wang, X., et al. (2020).

- Wüpper, S., et al. (2021). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Journal of Controlled Release, 338, 59-75.

- Zoppi, A., et al. (Year). Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Water Insoluble Drug-Glimepiride. International Journal of Research in Pharmaceutical and Nano Sciences.

- (Year). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research.

- (Year). Regulatory Status of Cyclodextrins in Pharmaceutical Products. Request PDF.

- (Year).

- (Year). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.

- (Year). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI.

- (Year). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- (Year).

- (Year). Investigation of Cyclodextrin Inclusion Compounds Using FT-IR, SEM and X-Ray Diffraction.

- (Year). Preparation method and characterization of inclusion complex of theophylline/beta cyclodextrin.

- (Year). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.

- (Year). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro.

- (Year). Cyclodextrins for parenteral use A comparison of Hydroxypropyl and Sulfobutyl Betadex As a result of thorough development work,. Pharma Excipients.

- (Year). In Vivo Investigation of (2-Hydroxypropyl)

- (Year). Preparation, Characterization and Dissolution Behaviour of Freeze Dried Complexes of Curcumin-Gamma Cyclodextrin.

Sources

- 1. publishing.emanresearch.org [publishing.emanresearch.org]

- 2. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]

- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. oatext.com [oatext.com]

- 9. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Enhancing siRNA Delivery with Modified β-Cyclodextrin Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: Overcoming the siRNA Delivery Challenge

Small interfering RNA (siRNA) offers a powerful therapeutic modality, capable of silencing target genes with high specificity. However, the intrinsic properties of siRNA—its anionic charge, hydrophilicity, and susceptibility to nuclease degradation—severely limit its ability to cross cell membranes and reach the cytoplasmic RNA-induced silencing complex (RISC).[1][2] Effective delivery, therefore, is not just a hurdle; it is the central challenge for the clinical translation of siRNA therapeutics.

Native β-cyclodextrins (β-CDs) are cyclic oligosaccharides known for their biocompatibility and ability to form inclusion complexes, but they are inefficient for nucleic acid delivery due to unstable complex formation.[1] This guide details the application of chemically modified β-cyclodextrins, specifically cationic amphiphilic β-cyclodextrins , as a robust platform for forming self-assembling nanoparticles that encapsulate, protect, and efficiently deliver siRNA into cells.[1][3][4][5] We will explore the underlying mechanisms, provide detailed protocols for nanoparticle formulation and characterization, and present methodologies for evaluating their gene silencing efficacy in vitro.

A critical clarification is warranted regarding "β-Cyclodextrin sulfate." The primary mechanism of siRNA complexation is the electrostatic interaction between a cationic delivery vector and the anionic siRNA backbone.[1][5] Sulfated cyclodextrins are, by nature, anionic. While they are not the primary complexing agent for siRNA, they can be used in co-formulations . In such systems, a primary cationic β-cyclodextrin complexes the siRNA, and an anionic (e.g., sulfated) β-cyclodextrin is then added to modulate the nanoparticle's overall surface charge.[6][7][8] This strategy can reduce the cytotoxicity associated with highly positive charges, making it a sophisticated approach for optimizing formulations for in vivo applications.[7][8]

Mechanism of Action: From Complexation to Cytoplasmic Delivery

The delivery process using cationic β-cyclodextrin (cCD) vectors can be understood as a multi-step journey. The design of these cCDs is often amphiphilic, featuring a hydrophilic cationic face for siRNA interaction and a hydrophobic face that drives self-assembly.[3][5]